molecular formula C9H9Cl B3111473 2-Chloro-1-methyl-3-vinylbenzene CAS No. 1824305-76-1

2-Chloro-1-methyl-3-vinylbenzene

Cat. No. B3111473
CAS RN: 1824305-76-1
M. Wt: 152.62 g/mol
InChI Key: PKEHLQDBPRRQFJ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-3-vinylbenzene, also known as CMV, is an organic compound with the chemical formula C10H9Cl. It is a derivative of benzene, which is a colorless liquid with a sweet smell .


Synthesis Analysis

The synthesis of this compound can be achieved through electrophilic aromatic substitution . This process involves two steps:

  • The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom, a methyl group, and a vinyl group attached to it . The molecular weight of this compound is 152.62 g/mol.


Chemical Reactions Analysis

The chemical reactions of this compound likely involve electrophilic aromatic substitution . This process is common in benzene derivatives and involves the replacement of a hydrogen atom in the aromatic ring with an electrophile .

Scientific Research Applications

Electrosynthesis of 1-Nitro-2-vinylbenzene and 1H-Indole Research by Du and Peters (2010) explored the electrochemical reductions of certain nitrobenzenes at carbon cathodes, which is closely related to the synthesis of 1-nitro-2-vinylbenzene, a compound structurally similar to 2-Chloro-1-methyl-3-vinylbenzene (Peng Du & D. Peters, 2010).

Synthesis of Tertiary Phosphine Sulfides Kuimov et al. (2014) reported on the synthesis of tertiary phosphine sulfides from aromatic alkenes, including vinylbenzene and its derivatives. This synthesis is relevant to understanding the chemical behavior and potential applications of this compound (V. Kuimov et al., 2014).

Synthesis of Propionic Acid Derivatives Amano et al. (1986) described the synthesis of 2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid, a process that involves compounds structurally similar to this compound. This synthesis provides insight into potential synthetic pathways and applications for similar compounds (T. Amano et al., 1986).

Alkoxyselenation of Vinylbenzenes Potapov et al. (2017) conducted a study on alkoxyselenation of vinylbenzenes with selenium dihalides, which provides an example of how vinylbenzene derivatives, similar in structure to this compound, can undergo chemical transformations (V. Potapov et al., 2017).

Synthesis and Polymerization of gem-Methyl-(vinylbenzyl)tetrachlorocyclotriphosphazene Research by Bosscher and Grampel (1995) on the synthesis and polymerization of a styrene-substituted chlorocyclotriphosphazene, derived from vinylbenzylmagnesium chloride, is relevant for understanding the polymerization potential of vinylbenzene derivatives like this compound (G. Bosscher & J. C. Grampel, 1995).

Synthesis of Regioregular Poly(3-hexylthiophene) and Its Block Copolymers Gao et al. (2014) discussed the use of π-allylnickel complexes for promoting the polymerization of vinyl monomers, including vinylbenzene derivatives. This research highlights the potential of this compound in polymer chemistry (Longhui Gao et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-chloro-1-ethenyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEHLQDBPRRQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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